3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-22-12-11-19(15-20(22)23)31(26,27)24-17-10-9-16-6-5-13-25(21(16)14-17)32(28,29)18-7-3-2-4-8-18/h2-4,7-12,14-15,24H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPNVDPDFASJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a tetrahydroquinoline core substituted with a phenylsulfonyl group and a benzenesulfonamide moiety. The presence of fluorine and methoxy groups contributes to its pharmacological properties.
The primary biological activity of this compound is associated with its role as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator in the differentiation of Th17 cells. Th17 cells are implicated in various autoimmune conditions, making RORγt a significant target for drug development.
In Vivo Studies
Recent studies have demonstrated that derivatives of this compound exhibit improved bioavailability compared to earlier analogs. For instance, one study reported that a specific derivative (D4) showed oral bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than its predecessor GSK2981278, which had rates of 6.2% and 4.1%, respectively .
Additionally, D4 effectively treated psoriasis in mouse models at lower doses without adverse effects after two weeks of administration, indicating its potential as a safe therapeutic option for Th17-mediated autoimmune diseases .
Efficacy in Autoimmune Models
A case study involving the use of the compound in mouse models for rheumatoid arthritis highlighted its efficacy as a RORγt inverse agonist. The eutomer form (R)-D4 matched or exceeded the therapeutic effects of GSK2981278 at lower doses, showcasing its promise in treating autoimmune diseases with minimal side effects .
Comparative Data Table
| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Efficacy in Psoriasis | Efficacy in Rheumatoid Arthritis |
|---|---|---|---|---|
| D4 | 48.1% | 32.9% | Effective | Effective |
| GSK2981278 | 6.2% | 4.1% | Less effective | Less effective |
Scientific Research Applications
Antiviral Activity
One of the notable applications of this compound is in the field of antiviral research. Compounds with similar sulfonamide structures have been investigated for their efficacy against viral infections, particularly HIV. For instance, research has shown that sulfonamide derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively targeting HIV replication pathways while minimizing cytotoxicity .
Anticancer Potential
Sulfonamides have also been explored for their anticancer properties. Studies indicate that compounds with similar structural motifs can inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression. The tetrahydroquinoline component may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.
Case Studies
- HIV Research : A study focusing on NNRTIs highlighted the importance of structural modifications in enhancing antiviral activity. Compounds similar to 3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibited promising results against wild-type HIV strains and mutants resistant to existing therapies .
- Cancer Cell Lines : In vitro studies have demonstrated that sulfonamide derivatives can significantly reduce the viability of various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell cycle progression .
Applications in Drug Development
The unique structure of this compound makes it a candidate for further development in drug discovery programs targeting viral infections and cancer therapies. Its dual-action potential as both an antiviral and anticancer agent suggests a versatile application in therapeutic settings.
Comparison with Similar Compounds
Core Modifications: Halogen and Alkoxy Groups
- Comparative Compound 1: 3-Chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1171908-72-7) :
- Chlorine replaces fluorine at position 3, increasing molecular weight (410.9 vs. target’s ~523.56) and polarizability.
The 1-(2-methoxyethyl) group introduces a flexible ether chain, reducing steric hindrance compared to phenylsulfonyl.
- Comparative Compound 2: 2,5-Difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898448-05-0) :
- Difluoro substitution enhances electronic effects but may reduce steric bulk.
- Thiophene sulfonyl substituent (vs.
Molecular Weight and Structural Complexity
Functional Group Impact on Physicochemical Properties
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine, which offers greater lipophilicity .
- Phenylsulfonyl vs. Thiophene Sulfonyl : Phenylsulfonyl groups enhance π-π stacking interactions in hydrophobic binding pockets, whereas thiophene sulfonyl groups introduce sulfur-mediated polar interactions .
- Methoxyethyl vs.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?
- Methodology :
- Step 1 : Use a multi-step approach starting with sulfonylation of the tetrahydroquinoline core. For example, sulfonyl chloride intermediates (e.g., 4-(fluorophenyl)sulfonyl chloride derivatives) can react with amines under basic conditions (e.g., pyridine or DIPEA) to form sulfonamide linkages .
- Step 2 : Optimize fluorination and methoxy substitution using directed ortho-metalation (DoM) or palladium-catalyzed coupling reactions to introduce fluorine and methoxy groups at the 3- and 4-positions of the benzene ring, respectively .
- Validation : Confirm regiochemistry via -NMR and -NMR, and monitor reaction progress using TLC or LC-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (analogous to N-(4-methoxyphenyl)benzenesulfonamide in ).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- Spectroscopy : Combine -, -, and -NMR to assign substituent positions and confirm purity (>95% by HPLC) .
Advanced Research Questions
Q. What experimental design strategies are critical for studying this compound’s activity as a RORγ inverse agonist?
- Mechanistic Insights :
- Assay Design : Use luciferase reporter assays in HEK293T cells transfected with RORγ ligand-binding domain (LBD) to measure inverse agonism. Reference IC values of structurally similar sulfonamides (e.g., IC < 1 µM for RORγ inverse agonists in ) .
- Control Experiments : Include known RORγ agonists (e.g., cholesterol) and inverse agonists (e.g., SR1555) to benchmark activity.
- Data Interpretation : Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) and assess statistical significance via ANOVA .
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
- Case Example : If fluorine substitution at the 3-position reduces activity unexpectedly:
- Hypothesis Testing : Compare solubility (logP via shake-flask method) and metabolic stability (microsomal assays) of 3-fluoro vs. non-fluoro analogs.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes in the RORγ LBD pocket.
- Orthogonal Validation : Synthesize and test analogs with alternative electron-withdrawing groups (e.g., chloro or trifluoromethyl) to isolate electronic vs. steric effects .
Q. What are the key challenges in optimizing this compound’s pharmacokinetic (PK) profile?
- Key Parameters :
- Metabolic Stability : Address rapid hepatic clearance by introducing metabolically stable groups (e.g., deuterated methoxy or cyclopropyl substitutions) .
- Permeability : Use Caco-2 cell assays to evaluate intestinal absorption; modify logD (via substituent tuning) to balance solubility and membrane penetration.
- Toxicity Screening : Conduct hERG channel inhibition assays and Ames tests for genotoxicity early in development .
Q. How can researchers mitigate synthetic byproducts during large-scale production?
- Process Optimization :
- Purification : Employ flash chromatography (gradient elution) or preparative HPLC to separate sulfonamide diastereomers or regioisomers.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and minimize side reactions (e.g., over-sulfonation) .
- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation), improving yield reproducibility (see for analogous flow-chemistry strategies) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential sulfonamide dust/aerosol formation.
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.
- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention (refer to for sulfonamide safety protocols) .
Data Reproducibility and Troubleshooting
Q. Why might researchers observe inconsistent biological activity across assay platforms?
- Root Causes :
- Cell Line Variability : Validate RORγ expression levels (via qPCR/Western blot) in different cell models (e.g., HEK293 vs. Jurkat).
- Compound Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via nephelometry.
- Batch-to-Batch Variability : Characterize each synthesis batch with LC-MS and elemental analysis to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
